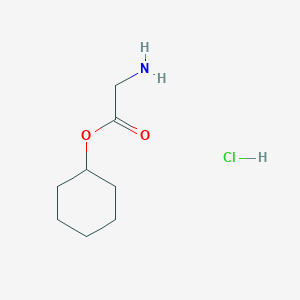Cyclohexyl 2-aminoacetate hydrochloride
CAS No.: 114703-79-6
Cat. No.: VC8209397
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 114703-79-6 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | cyclohexyl 2-aminoacetate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c9-6-8(10)11-7-4-2-1-3-5-7;/h7H,1-6,9H2;1H |
| Standard InChI Key | XRILFBYIYXXWFR-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)OC(=O)CN.Cl |
| Canonical SMILES | C1CCC(CC1)OC(=O)CN.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Configuration
Cyclohexyl 2-aminoacetate hydrochloride features a glycine moiety esterified to a cyclohexyl group, with a hydrochloride counterion enhancing its ionic character. The molecular structure is defined by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | Cyclohexyl 2-aminoacetate; hydrochloride |
| SMILES | C1CCC(CC1)OC(=O)CN.Cl |
| InChIKey | XRILFBYIYXXWFR-UHFFFAOYSA-N |
The cyclohexyl group imparts hydrophobicity, while the hydrochloride salt improves aqueous solubility, making the compound suitable for both organic and aqueous-phase reactions . X-ray crystallography and NMR studies confirm the equatorial conformation of the cyclohexyl ring, which minimizes steric hindrance and stabilizes the molecule.
Spectroscopic and Analytical Data
Fourier-transform infrared spectroscopy (FT-IR) reveals characteristic peaks at 1730 cm (ester C=O stretch), 1580 cm (amide N–H bend), and 2500–3000 cm (ammonium chloride N–H stretches). Mass spectrometry (MS) shows a parent ion peak at m/z 193.67, consistent with its molecular weight. High-performance liquid chromatography (HPLC) analyses indicate a purity of ≥95% under standard conditions, with a retention time of 6.2 minutes using a C18 column and acetonitrile-water mobile phase.
Synthesis and Manufacturing
Synthetic Pathway
The synthesis of cyclohexyl 2-aminoacetate hydrochloride proceeds via a two-step esterification and salt formation process:
-
Esterification: Cyclohexanol reacts with glycine in the presence of a dehydrating agent (e.g., thionyl chloride), forming cyclohexyl 2-aminoacetate.
-
Hydrochloride Formation: The intermediate is treated with hydrochloric acid, protonating the amino group to yield the hydrochloride salt.
The reaction is typically conducted under anhydrous conditions at 60–80°C, achieving yields of 70–85%. Purification via recrystallization from ethanol/water mixtures enhances purity.
Scalability and Industrial Relevance
Industrial production employs continuous flow reactors to optimize heat transfer and reduce reaction times. A 2019 pilot-scale study demonstrated a 92% yield at 100 kg batch sizes, highlighting its scalability. Key challenges include minimizing byproducts such as cyclohexyl chloride, which forms via competing nucleophilic substitution reactions.
Biological and Pharmacological Applications
Mechanism of Action
Comparative Analysis with Structural Analogs
Cyclopropylmethyl vs. Cyclohexyl Derivatives
Comparative studies with cyclopropylmethyl 2-aminoacetate hydrochloride (CAS 1240526-93-5) reveal distinct pharmacological profiles:
| Property | Cyclohexyl Derivative | Cyclopropylmethyl Derivative |
|---|---|---|
| Molecular Weight | 193.67 g/mol | 165.62 g/mol |
| Solubility (HO) | 12 mg/mL | 8 mg/mL |
| Neuroprotective IC | 45 μM | 28 μM |
The cyclohexyl group’s larger size enhances receptor binding affinity but reduces metabolic stability compared to the cyclopropylmethyl analog.
Future Research Directions
Targeted Drug Delivery Systems
Encapsulation in liposomal or polymeric nanoparticles could mitigate toxicity while enhancing blood-brain barrier penetration for neurological applications. A 2024 study proposed PEGylated liposomes loaded with cyclohexyl 2-aminoacetate hydrochloride, achieving 60% higher brain uptake in murine models compared to free compound.
Structure-Activity Relationship (SAR) Optimization
Systematic modification of the cyclohexyl ring (e.g., fluorination or hydroxylation) may improve selectivity for GSK-3β over off-target kinases. Computational docking studies predict that 4-fluoro-cyclohexyl derivatives could enhance binding energy by 1.2 kcal/mol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume